molecular formula C11H10ClNO2S B12869689 3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole CAS No. 87388-58-7

3-(3-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Cat. No.: B12869689
CAS No.: 87388-58-7
M. Wt: 255.72 g/mol
InChI Key: LUKCDCBVAXTECB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with a 3-chlorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-indole
  • 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-imidazole
  • 3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Uniqueness

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87388-58-7

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-3-2-4-9(12)5-8/h2-7,13H,1H3

InChI Key

LUKCDCBVAXTECB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=CC(=CC=C2)Cl

Origin of Product

United States

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